Aethione

Description

Aethione (CₙHₘOₓ) is a secondary metabolite isolated from the roots of Solanum aethiopicum, a plant species within the Solanaceae family known for its diverse phytochemical profile . While the exact molecular structure of this compound remains unspecified in available literature, its classification within the terpenoid or alkaloid family is inferred based on its co-occurrence with structurally related compounds in S. aethiopicum . This compound is cataloged under ID 243 in phytochemical studies of Solanum species, alongside compounds such as Lubimin, Epilubimin, and α-Farnesene, which exhibit antifungal and ecological defense properties .

Properties

CAS No. |

349106-28-1 |

|---|---|

Molecular Formula |

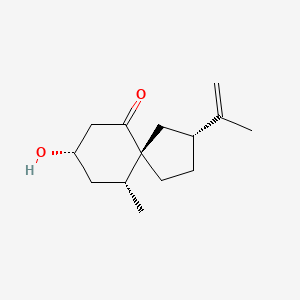

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

(3R,5S,6R,8S)-8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-10-one |

InChI |

InChI=1S/C14H22O2/c1-9(2)11-4-5-14(8-11)10(3)6-12(15)7-13(14)16/h10-12,15H,1,4-8H2,2-3H3/t10-,11-,12+,14+/m1/s1 |

InChI Key |

QTEDQRZZLSNTKM-NMKXLXIOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(=O)[C@]12CC[C@H](C2)C(=C)C)O |

Canonical SMILES |

CC1CC(CC(=O)C12CCC(C2)C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

The preparation of aethione involves the extraction and isolation from the roots of Solanum aethiopicum. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.

Chemical Reactions Analysis

Aethione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Scientific Research Applications

Chemistry: Aethione is used as a starting material for the synthesis of other complex molecules.

Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.

Medicine: this compound is being investigated for its potential use in the treatment of various diseases due to its bioactive properties.

Industry: This compound is used in the formulation of cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of aethione involves its interaction with cellular targets and pathways. This compound exerts its effects by modulating oxidative stress and inflammation. It interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparative Analysis of Aethione with Structurally and Functionally Related Compounds

The following table summarizes key compounds from Solanum species with structural or functional similarities to this compound:

Structural Comparison

This compound is hypothesized to share a sesquiterpenoid backbone with Lubimin and Epilubimin, as these compounds are frequently co-isolated from S. aethiopicum . Lubimin (C₁₅H₂₄O) and Epilubimin (C₁₅H₂₄O₂) feature oxygenated functional groups, such as epoxide or hydroxyl moieties, which are critical for their antifungal activity . In contrast, α-Farnesene (C₁₅H₂₄) and Nerolidol (C₁₅H₂₆O) are simpler terpenes with linear structures, emphasizing their role in plant-insect interactions . This compound’s structural uniqueness may lie in its substitution pattern or cyclization, which remains uncharacterized.

Functional Comparison

- Antifungal Activity: Lubimin demonstrates robust antifungal properties, likely due to its ability to disrupt fungal membrane integrity .

- Biosynthetic Pathways : All compared compounds are derived from the mevalonate pathway, but this compound’s specific enzymatic modifications remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.